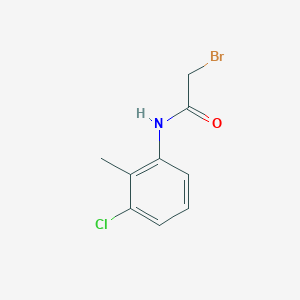

2-bromo-N-(3-chloro-2-methylphenyl)acetamide

Description

BenchChem offers high-quality 2-bromo-N-(3-chloro-2-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-N-(3-chloro-2-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(3-chloro-2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO/c1-6-7(11)3-2-4-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMPLVACEGKSQSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2-Bromo-N-(3-chloro-2-methylphenyl)acetamide: A Comprehensive Technical Guide

Executive Summary

The synthesis of

Mechanistic Rationale & Pathway

The synthesis is predicated on a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 3-chloro-2-methylaniline attacks the highly electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate before the expulsion of the leaving group 2.

Causality of Reagent Selection:

-

Electrophile (Bromoacetyl bromide vs. Chloroacetyl chloride): Bromoacetyl bromide is deliberately selected to yield an

-bromoacetamide. Because the bromide ion possesses a larger atomic radius and lower electronegativity than chloride, it is a vastly superior leaving group. This modification significantly accelerates downstream -

Base Scavenger (Triethylamine): The substitution generates hydrobromic acid (HBr) as a highly corrosive byproduct. A non-nucleophilic base like triethylamine (TEA) is mandatory. Without TEA acting as an acid scavenger, HBr rapidly protonates the starting aniline, forming an unreactive anilinium salt and stalling the reaction at a maximum of 50% theoretical yield 2.

-

Solvent (Anhydrous DCM): Dichloromethane (DCM) is utilized because it is an aprotic solvent that readily solubilizes both the organic precursors and the intermediate oxyanion without participating in competitive solvolysis 2.

Fig 1: Mechanistic pathway of the nucleophilic acyl substitution forming the alpha-bromoacetamide.

Experimental Workflow & Protocols

Self-Validating System: This protocol is designed to provide real-time visual feedback. As the reaction progresses, the generated HBr reacts with TEA to form triethylammonium bromide (TEA·HBr). Because this salt is insoluble in DCM, it precipitates as a dense white cloud, providing immediate visual confirmation of reaction propagation 2.

Quantitative Stoichiometry

| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Role |

| 3-Chloro-2-methylaniline | 141.60 | 1.00 | 1.41 g (10 mmol) | Nucleophile |

| Bromoacetyl bromide | 201.84 | 1.10 | 2.22 g (~0.96 mL) | Electrophile |

| Triethylamine (TEA) | 101.19 | 1.20 | 1.21 g (~1.67 mL) | Acid Scavenger |

| Dichloromethane (DCM) | 84.93 | N/A | 30 mL | Solvent |

Step-by-Step Methodology

-

Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.41 g of 3-chloro-2-methylaniline in 20 mL of anhydrous DCM under an inert nitrogen atmosphere 2.

-

Base Addition: Add 1.67 mL of TEA to the reaction mixture.

-

Thermal Control: Submerge the flask in an ice-water bath to cool the mixture to 0 °C. Causality: The acylation is highly exothermic. Strict thermal control prevents the formation of N,N-diacylated side products and minimizes the thermal degradation of the electrophile 3.

-

Electrophile Addition: Dissolve 0.96 mL of bromoacetyl bromide in 10 mL of anhydrous DCM. Add this solution dropwise via a dropping funnel over a period of 20 minutes to maintain the internal temperature 2.

-

Propagation: Remove the ice bath, allowing the system to warm to room temperature. Stir vigorously for 2–4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate eluent system until the aniline starting material spot is fully consumed.

-

Quenching & Extraction: Quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate (

) to neutralize residual acids. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 × 15 mL) 2. -

Washing & Drying: Wash the combined organic layers sequentially with 1M HCl (to remove trace unreacted aniline) and saturated brine. Dry over anhydrous sodium sulfate (

), filter, and concentrate via rotary evaporation 4. -

Purification: Recrystallize the crude residue from a hexane/ethyl acetate mixture to yield the pure 2-bromo-N-(3-chloro-2-methylphenyl)acetamide as a crystalline solid 4.

Fig 2: Step-by-step experimental workflow for the synthesis and purification of the target amide.

Analytical Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated against expected spectroscopic parameters.

| Analytical Technique | Expected Signals / Diagnostic Observations |

| LC-MS (ESI+) | |

| IR Spectroscopy | Sharp peak at ~1660 |

Safety & Handling

Bromoacetyl bromide is a severe lachrymator, a potent alkylating agent, and highly corrosive 4. All procedures must be executed inside a certified, high-flow chemical fume hood. Proper personal protective equipment (PPE), including heavy-duty nitrile gloves, a lab coat, and splash goggles, is mandatory. In the event of skin contact, flush immediately with copious amounts of water and seek medical attention.

References

-

BenchChem. Synthesis Protocol for Acetamide, N-9-acridinyl-2-bromo-: A Technical Guide. BenchChem. 2

-

MDPI. A New Routine for the Synthesis of N-substituted-N-(sulfonyl) bromoacetamides with ZnCl2 as a Catalyst. Molecules. 3

-

Organic Syntheses. n-bromoacetamide - Organic Syntheses Procedure. OrgSyn.4

-

Google Patents. Phenylaminothiophenacetic acids, their synthesis, compositions and use. US4272507A. 1

Sources

Physicochemical and Electrophilic Profiling of 2-Bromo-N-(3-chloro-2-methylphenyl)acetamide: A Technical Whitepaper

Executive Summary

2-Bromo-N-(3-chloro-2-methylphenyl)acetamide is a highly specialized α-haloacetamide derivative. Compounds of this class serve as foundational building blocks in medicinal chemistry, frequently deployed as covalent modifiers, electrophilic probes in chemoproteomics, and critical intermediates in the synthesis of active pharmaceutical ingredients (APIs).

This whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics, and electrophilic reactivity. As a Senior Application Scientist, I have structured this guide to move beyond theoretical parameters, focusing on the causality behind its chemical behavior and providing field-proven, self-validating experimental protocols for its characterization.

Structural Dynamics and Physicochemical Profile

The molecular architecture of 2-bromo-N-(3-chloro-2-methylphenyl)acetamide (C9H9BrClNO) dictates its behavior in both synthetic and biological environments. The molecule consists of an electrophilic α-bromoacetamide "warhead" coupled to a sterically hindered, electronically deactivated phenyl ring.

Causality of Physicochemical Behavior

-

Steric Hindrance (The Ortho Effect): The presence of the methyl group at the 2-position of the phenyl ring induces a significant steric clash with the amide carbonyl. This forces the amide bond out of coplanarity with the aromatic system. Consequently, the delocalization of the nitrogen lone pair into the phenyl ring is restricted, subtly increasing the basicity of the nitrogen and altering the trajectory required for nucleophilic attack at the adjacent α-carbon.

-

Electronic Deactivation: The 3-chloro substituent exerts a strong inductive electron-withdrawing effect (-I effect). This further modulates the electron density across the aromatic system, increasing the lipophilicity of the molecule while rendering the aromatic ring highly resistant to electrophilic aromatic substitution.

-

Lipophilicity (LogP): The combination of the halogenated phenyl ring and the bromoacetyl group drives the partition coefficient (LogP) to approximately 3.0. This moderate-to-high lipophilicity ensures excellent passive membrane permeability but necessitates the use of co-solvents (e.g., DMSO) in aqueous in vitro assays to prevent precipitation.

Quantitative Data Summary

| Property | Value (Calculated/Consensus) | Method of Determination |

| Molecular Formula | C | - |

| Molecular Weight | 262.53 g/mol | - |

| Monoisotopic Mass | 260.9556 Da | High-Resolution Mass Spectrometry |

| LogP (Octanol/Water) | 2.9 – 3.2 | OECD 107 (Shake-Flask Method) |

| Topological Polar Surface Area | 29.1 Ų | 2D Molecular Topology |

| Hydrogen Bond Donors | 1 (Amide NH) | Structural Analysis |

| Hydrogen Bond Acceptors | 1 (Amide C=O) | Structural Analysis |

| Rotatable Bonds | 2 | Structural Analysis |

Chemical Reactivity: The Electrophilic Core

The defining feature of this compound is its susceptibility to bimolecular nucleophilic substitution (SN2) at the α-carbon. The bromine atom serves as an exceptional leaving group, while the adjacent carbonyl moiety lowers the energy of the C–Br σ* (sigma anti-bonding) orbital. This orbital alignment drastically accelerates nucleophilic attack by soft nucleophiles, particularly thiols (e.g., cysteine residues in proteins, or glutathione).

While hydrolytically stable at physiological pH (7.4), the compound becomes susceptible to base-catalyzed hydrolysis at pH > 8.5, degrading into the corresponding α-hydroxyacetamide and releasing bromide ions.

Caption: Workflow detailing the synthesis of the α-bromoacetamide and its subsequent covalent reactivity.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls and mechanistic rationale.

Protocol 1: Synthesis of 2-Bromo-N-(3-chloro-2-methylphenyl)acetamide

This protocol utilizes a standard Schotten-Baumann-type acylation in an anhydrous organic solvent .

-

Preparation: Dissolve 10.0 mmol of 3-chloro-2-methylaniline in 20 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

-

Base Addition: Add 12.0 mmol (1.2 eq) of triethylamine (Et

3N). Causality: Et3N acts as a non-nucleophilic base to scavenge the hydrobromic acid (HBr) generated during the reaction, preventing the protonation and deactivation of the nucleophilic aniline. -

Acylation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add 11.0 mmol (1.1 eq) of bromoacetyl bromide over 15 minutes. Causality: The reaction is highly exothermic; strict temperature control prevents over-alkylation and the formation of di-acylated byproducts.

-

Workup: Allow the reaction to warm to room temperature and stir for 2 hours. Quench with 1M aqueous HCl to remove unreacted aniline and Et

3N. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. -

Purification: Recrystallize the crude solid from an ethyl acetate/hexane mixture to yield the pure product.

Protocol 2: Determination of Lipophilicity via OECD 107 (Shake-Flask)

In silico LogP predictions often fail to account for the complex hydration shells caused by ortho-substituent steric clashes. Empirical validation is mandatory using the OECD 107 guideline .

-

Phase Saturation: Vigorously stir equal volumes of analytical-grade n-octanol and HPLC-grade water for 24 hours to ensure mutual saturation.

-

Equilibration: Dissolve a known mass of the compound in the pre-saturated n-octanol phase (target concentration: 10 mM).

-

Partitioning: Combine the spiked n-octanol with pre-saturated water in a glass vessel at a 1:1 volume ratio. Agitate on a mechanical shaker at exactly 25 ± 1 °C for 24 hours to achieve thermodynamic equilibrium.

-

Separation & Analysis: Centrifuge the mixture at 3,000 x g for 15 minutes to break any micro-emulsions. Quantify the concentration of the compound in both the aqueous and organic phases using Reversed-Phase HPLC-UV (RP-HPLC-UV) at λ = 254 nm. Calculate LogP as log

10([Org]/[Aq]).

Protocol 3: Electrophilic Profiling via GSH-Trapping Assay

To evaluate the covalent binding liability of the α-bromoacetamide warhead, a Glutathione (GSH) trapping assay coupled with LC-MS/MS is employed .

-

Incubation: Incubate 10 µM of the compound with 5 mM reduced Glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4) at 37 °C.

-

Quenching: At predetermined time points (e.g., 0, 15, 30, 60 minutes), extract 50 µL aliquots and quench the reaction by adding 50 µL of ice-cold acetonitrile containing an internal standard.

-

Protein Precipitation: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4 °C to precipitate buffer salts and trace proteins.

-

LC-MS/MS Analysis: Inject the supernatant into a UPLC system coupled to a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) mode.

-

Detection Logic: Program the mass spectrometer to monitor for a neutral loss of 129 Da . Causality: Under collision-induced dissociation (CID), GSH-adducts characteristically cleave the γ-glutamyl moiety (129 Da). Detecting this specific neutral loss confirms the formation of the covalent thioether adduct .

Caption: Sequential logic for the LC-MS/MS detection of reactive electrophilic metabolites via GSH trapping.

References

-

N-Heterocycles Scaffolds as Quorum Sensing Inhibitors. Design, Synthesis, Biological and Docking Studies. MDPI International Journal of Molecular Sciences. Available at:[Link]

-

Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals. Available at:[Link]

-

Use of a Trapping Agent for Simultaneous Capturing and High-Throughput Screening of Both “Soft” and “Hard” Reactive Metabolites. Analytical Chemistry (ACS Publications). Available at:[Link]

-

Investigating Methods of Detection of Glutathione Adducts. Sygnature Discovery. Available at:[Link]

Technical Guide: 2-Bromo-N-(3-chloro-2-methylphenyl)acetamide

[1]

Executive Summary & Identity Profile

Compound Identity

2-Bromo-N-(3-chloro-2-methylphenyl)acetamide is a specialized electrophilic scaffold used primarily as an intermediate in organic synthesis and medicinal chemistry.[1] It belongs to the class of

| Property | Data |

| IUPAC Name | 2-bromo-N-(3-chloro-2-methylphenyl)acetamide |

| Molecular Formula | C |

| Molecular Weight | 262.53 g/mol |

| Core Scaffold | |

| Key Functionality | Electrophilic |

| Primary Precursor | 3-Chloro-2-methylaniline (CAS 87-60-5 ) |

| Reagent | Bromoacetyl bromide (CAS 598-21-0 ) |

CAS Registry Status

Note on CAS Number: While the specific CAS registry number for this exact

Chemical Structure & Properties[1][3][4][5][6][7][8][9]

The compound features a sterically crowded aniline core (due to the ortho-methyl group) coupled to a reactive bromoacetyl tail.[1]

Physicochemical Profile (Predicted)

| Property | Value / Description |

| Physical State | Solid (Crystalline powder) |

| Melting Point | 135–145 °C (Typical for substituted |

| Solubility | Soluble in DCM, THF, DMSO; Low solubility in water |

| Reactivity | High susceptibility to nucleophilic substitution (S |

| Stability | Moisture sensitive; hydrolyzes slowly in aqueous basic conditions |

Synthesis Protocol

Reaction Logic

The synthesis utilizes a Schotten-Baumann-type acylation.[1] The reaction must be controlled at low temperatures to prevent bis-acylation or polymerization.[1] A weak base (pyridine or K

Critical Control Point: The ortho-methyl group on the aniline ring provides steric hindrance.[1] While this reduces the nucleophilicity of the amine slightly, it also protects the amide bond from facile enzymatic hydrolysis in downstream biological applications.

Step-by-Step Methodology

Materials:

-

3-Chloro-2-methylaniline (1.0 eq)[1]

-

Potassium Carbonate (K

CO -

Dichloromethane (DCM) (anhydrous)[1]

Protocol:

-

Preparation: Dissolve 3-chloro-2-methylaniline (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask.

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Base Addition: Add K

CO-

Expert Tip: For scale-up, the biphasic method (Schotten-Baumann) often yields cleaner products by sequestering salts in the aqueous layer.[1]

-

-

Acylation: Dropwise add Bromoacetyl bromide (12 mmol) diluted in DCM (5 mL) over 15–20 minutes.

-

Caution: Exothermic reaction.[1] Maintain internal temperature <5°C.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

-

Work-up:

-

Purification: Concentrate in vacuo. Recrystallize the crude solid from Ethanol/Hexane or purify via flash column chromatography if necessary.

Synthesis Visualization (Graphviz)[1]

Figure 1: Synthetic pathway via nucleophilic acyl substitution.[1][2]

Mechanistic Insight & Applications

Reaction Mechanism

The synthesis proceeds via an addition-elimination mechanism .[1] The lone pair on the aniline nitrogen attacks the carbonyl carbon of the acid bromide.[1] The specific substitution pattern (3-Cl, 2-Me) influences the electronic density of the ring:

-

2-Methyl (Ortho): Provides steric bulk, forcing the amide bond out of planarity with the phenyl ring, which can improve solubility and alter binding kinetics in biological targets.[1]

-

3-Chloro (Meta): Electron-withdrawing group (EWG) via induction, slightly deactivating the ring but increasing the lipophilicity (LogP).[1]

Applications in Drug Discovery

This scaffold is a versatile intermediate:

-

Hantzsch Thiazole Synthesis: Reaction with thioamides or thioureas yields 2-aminothiazoles, a privileged scaffold in kinase inhibitors (e.g., Dasatinib analogues).[1]

-

Covalent Fragment Screening: The

-bromoacetamide moiety is a classic "warhead" for targeting Cysteine residues in proteins.[1] It is used to map reactive cysteines in proteomic profiling.[1] -

Finkelstein Reaction: The bromide can be substituted with Iodide to increase reactivity or Azide for "Click" chemistry applications.[1]

Application Workflow (Graphviz)

Figure 2: Downstream applications in medicinal chemistry.[1]

Safety & Handling (E-E-A-T)

Hazard Classification:

-

Skin/Eye Contact: Causes severe irritation and potential burns (H315, H319).[1] The compound can alkylate DNA/proteins; handle with extreme care.[1]

-

Inhalation: Respiratory irritant (H335).[1]

-

Sensitization: Potential skin sensitizer (H317).[1]

Handling Protocol:

-

PPE: Double Nitrile gloves, lab coat, and safety goggles are mandatory.

-

Containment: Always weigh and manipulate the solid in a chemical fume hood.[1]

-

Deactivation: Quench spills or excess reagent with a solution of 10% sodium thiosulfate or dilute ammonia/amine to alkylate the bromide before disposal.[1]

References

-

General Synthesis of

-Bromoacetamides: -

Precursor Data (3-Chloro-2-methylaniline)

-

Hantzsch Thiazole Synthesis Application

- Title: "Synthesis and antibacterial activity of N-(3-chloro-2-methylphenyl)-4-(substituted)-1,3-thiazol-2-amines."

-

Source:MDPI Molbank, 2018.[1]

- Context: Demonstrates the use of thiourea deriv

-

Safety of

-Haloacetamides:

Technical Whitepaper: Structural Elucidation and Analytical Characterization of 2-bromo-N-(3-chloro-2-methylphenyl)acetamide

[1]

Executive Summary

In the development of novel heterocycles and kinase inhibitors, 2-bromo-N-(3-chloro-2-methylphenyl)acetamide serves as a critical electrophilic intermediate.[1] Its reactivity, driven by the

This guide outlines a self-validating analytical workflow to confirm the identity of this molecule, specifically distinguishing it from potential regioisomers (e.g., 4-chloro analogs) and bis-acylated impurities.[1] The protocol integrates Mass Spectrometry (MS) isotope analysis, Nuclear Magnetic Resonance (NMR) coupling constants, and Infrared (IR) spectroscopy.[1]

Synthetic Context & Impurity Profile

To understand the analytical requirements, one must understand the genesis of the sample. The compound is typically synthesized via the Schotten-Baumann acylation of 3-chloro-2-methylaniline with bromoacetyl bromide under basic conditions.[1]

Critical Impurity Vectors:

-

Regioisomeric Contamination: Starting material purity is paramount.[1] 3-chloro-2-methylaniline must be distinguished from 4-chloro-2-methylaniline or 5-chloro-2-methylaniline.[1]

-

Bis-acylation: Over-reaction can lead to the formation of the imide species (N,N-bis(2-bromoacetyl)).[1]

-

Hydrolysis: The labile C-Br bond is sensitive to moisture, potentially yielding the

-hydroxy derivative.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Figure 1: Synthetic pathway and potential impurity divergence.[1]

Spectroscopic Elucidation Strategy

Mass Spectrometry (MS): The Isotope Fingerprint

The most definitive initial test for this molecule is the isotopic pattern analysis. The molecule contains one Chlorine (

Theoretical Isotope Distribution (M+): Unlike standard organic molecules, the interaction of Cl and Br creates a unique 3:4:1 triplet pattern for the molecular ion cluster.

-

M (m/z ~261): Contains

andngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ) -

M+2 (m/z ~263): Contains (

) AND (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ) -

M+4 (m/z ~265): Contains

andngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> )

Validation Rule: If the MS spectrum does not show a roughly 3:4:1 intensity ratio at M, M+2, and M+4, the halogen composition is incorrect.

Proton NMR ( NMR): Regiochemistry Confirmation

The substitution pattern on the aromatic ring (1,2,3-trisubstituted) is confirmed via spin-spin coupling analysis.[1]

Predicted Shift Table (CDCl

| Position | Group | Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| NH | Amide Proton | 8.0 - 9.0 | Broad Singlet | - | Deshielded by carbonyl; exchangeable with D |

| Ar-H6 | Aromatic | 7.6 - 7.9 | Doublet (d) | Ortho to amide (anisotropic deshielding). | |

| Ar-H4 | Aromatic | 7.2 - 7.4 | Doublet (d) | Ortho to Chlorine (inductive deshielding). | |

| Ar-H5 | Aromatic | 7.0 - 7.2 | Triplet (t) | Meta to substituents; coupled to H4 and H6. | |

| Methylene | 4.0 - 4.1 | Singlet (s) | - | Deshielded by Br and C=O. | |

| Ar-CH | Methyl | 2.2 - 2.4 | Singlet (s) | - | Benzylic position. |

Structural Proof via Coupling:

-

A 1,2,3-substitution (with substituents at 1, 2, 3) leaves protons at 4, 5, and 6.

-

This creates a contiguous 3-proton spin system: d - t - d (Doublet - Triplet - Doublet).[1]

-

Contrast: A 1,2,4-substitution (e.g., starting from 4-chloro-2-methylaniline) would result in a d - d - s (Doublet - Doublet - Singlet) pattern due to isolated protons.[1]

Infrared Spectroscopy (IR)

-

Amide I (C=O): Strong band at

.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Amide II (N-H): Bending vibration at

.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

C-Cl / C-Br: Fingerprint region bands (

), though often difficult to assign definitively without comparison standards.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Experimental Protocols

Analytical Characterization Workflow

This protocol assumes the isolation of the crude solid.

Step 1: Sample Preparation

Dissolve 10 mg of the solid in 0.6 mL of deuterated chloroform (CDCl

Step 2: NMR Acquisition

-

Pulse Sequence: Standard 1H ZG30.

-

Scans: 16 (sufficient for >95% purity).

-

Processing: Apply 0.3 Hz line broadening (LB). Reference residual CHCl

to 7.26 ppm.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Step 3: HPLC-MS Confirmation

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

m).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV (254 nm) and MS (ESI+, Scan range 100-500 m/z).[1]

-

Pass Criteria: Single UV peak >98% area; MS spectrum under the peak matches the 3:4:1 isotope pattern.[1]

Figure 2: Decision logic for structural validation.

References

-

Isotope Patterns in Mass Spectrometry: Chemistry Steps. Isotopes in Mass Spectrometry - Chlorine and Bromine Patterns.[1]Link

-

General Synthesis of Alpha-Bromoacetanilides: Organic Syntheses, Coll. Vol. 4, p.106 (1963).[1] N-Bromoacetamide (General procedure adapted for N-aryl analogs).[1]Link[1]

-

Acetanilide NMR Characteristics: LibreTexts Chemistry. Reactions of Arylamines - Electrophilic Substitution and NMR.[1]Link[1]

-

Reaction of 3-chloro-2-methylaniline: Google Patents. Synthetic method of 3-chloro-2-methylaniline (CN102234236A).[1][3]Link[1]

-

Bromine/Chlorine Isotope Calculator: NIST. Chlorine - Bromine Combination Isotope Intensities.[1]Link[1]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-bromo-N-(3-chloro-2-methylphenyl)acetamide

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is a cornerstone of innovation and regulatory compliance. This guide provides an in-depth, technical framework for the comprehensive spectroscopic analysis of 2-bromo-N-(3-chloro-2-methylphenyl)acetamide, a compound representative of halogenated aromatic amides often encountered in drug discovery pipelines. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the rationale behind the analytical process, ensuring that each step is a self-validating component of a robust characterization workflow.

This document eschews a rigid template, instead adopting a structure that mirrors the logical progression of a scientific investigation. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—offering not just protocols, but the field-proven insights that bridge raw data to unambiguous structural confirmation.

The Subject Molecule: Structure and Preliminary Analysis

Before embarking on any spectroscopic analysis, a foundational understanding of the target molecule's structure is paramount. This initial assessment allows us to predict the spectral features we expect to observe, transforming the analysis from a passive observation into an active, hypothesis-driven process.

Chemical Structure:

Caption: Structure of 2-bromo-N-(3-chloro-2-methylphenyl)acetamide

Predicted Spectral Hallmarks:

-

NMR: We anticipate signals corresponding to aromatic protons, a methyl group, a methylene group adjacent to a bromine, and an amide N-H proton. The substitution pattern on the aromatic ring will dictate the splitting patterns of the aromatic protons.

-

IR: Key vibrational bands should include an N-H stretch, a strong C=O (amide I) stretch, and C-X (C-Cl, C-Br) stretches in the fingerprint region.[1][2]

-

MS: The mass spectrum should exhibit a molecular ion peak, and a characteristic isotopic pattern arising from the presence of both bromine and chlorine atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR experiments are essential for a complete structural assignment.

Expertise & Causality: Experimental Choices

The choice of deuterated solvent is critical. For many amides, which can be sparingly soluble, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is often a superior choice over Chloroform-d (CDCl₃) due to its higher polarity.[3] Furthermore, the amide N-H proton is more likely to be observed as a distinct, exchangeable peak in DMSO-d₆, whereas it can be broad or even absent in CDCl₃.[4]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of DMSO-d₆. Ensure the sample is fully dissolved; gentle warming or sonication can be employed if necessary.

-

Instrument Setup:

-

Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion, especially for resolving the aromatic region.

-

Reference: Tetramethylsilane (TMS) is used as the internal standard (δ 0.00).

-

Temperature: Maintain a constant temperature, typically 298 K.

-

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32 scans are typically sufficient for good signal-to-noise.

-

Relaxation Delay: A delay of 1-2 seconds between scans is standard.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: A 2-second delay is generally adequate.

-

Caption: NMR Experimental Workflow

Predicted Data Interpretation

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.8 | Singlet (broad) | 1H | N-H | Amide protons in DMSO-d₆ typically appear downfield.[4] |

| ~7.5 | Doublet | 1H | Aromatic H | Aromatic proton ortho to the chlorine atom. |

| ~7.3 | Triplet | 1H | Aromatic H | Aromatic proton between the other two aromatic protons. |

| ~7.2 | Doublet | 1H | Aromatic H | Aromatic proton ortho to the methyl group. |

| ~4.1 | Singlet | 2H | Br-CH ₂-C=O | Methylene protons adjacent to an electronegative bromine and a carbonyl group. |

| ~2.2 | Singlet | 3H | Ar-CH ₃ | Methyl group attached to the aromatic ring. |

Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O | Amide carbonyl carbon. |

| ~138 | Ar-C -NH | Aromatic carbon bonded to the nitrogen. |

| ~135 | Ar-C -Cl | Aromatic carbon bonded to chlorine. |

| ~133 | Ar-C -CH₃ | Aromatic carbon bonded to the methyl group. |

| ~130 | Ar-C H | Aromatic methine carbon. |

| ~128 | Ar-C H | Aromatic methine carbon. |

| ~126 | Ar-C H | Aromatic methine carbon. |

| ~30 | Br-C H₂ | Methylene carbon attached to bromine. |

| ~17 | Ar-C H₃ | Methyl carbon. |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy provides a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational excitation of specific bonds.

Expertise & Causality: Experimental Choices

For solid samples, Attenuated Total Reflectance (ATR) is the preferred technique over traditional KBr pellets. ATR is faster, requires minimal sample preparation, and eliminates issues with sample grinding and potential moisture contamination, leading to more reproducible spectra.

Experimental Protocol: ATR-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and acquiring a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Scan the sample over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to produce the final spectrum.

Caption: ATR-IR Experimental Workflow

Predicted Data Interpretation

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3250 | Medium | N-H Stretch | Secondary Amide |

| ~3050 | Weak | C-H Stretch | Aromatic |

| ~2950 | Weak | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~1670 | Strong | C=O Stretch (Amide I) | Secondary Amide |

| ~1540 | Medium | N-H Bend (Amide II) | Secondary Amide |

| ~1450 | Medium | C=C Stretch | Aromatic Ring |

| ~750 | Strong | C-Cl Stretch | Aryl Chloride |

| ~650 | Strong | C-Br Stretch | Alkyl Bromide |

The C-X stretching vibrations are particularly noteworthy. As the mass of the halogen increases, the vibrational frequency decreases.[1] Therefore, the C-Cl stretch is expected at a higher wavenumber than the C-Br stretch.[2]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is indispensable for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.

Expertise & Causality: Experimental Choices

Electron Ionization (EI) is a robust "hard" ionization technique that provides reproducible fragmentation patterns, which are excellent for structural elucidation and library matching. The key fragmentation pathway for N-aryl acetamides often involves cleavage alpha to the carbonyl group.[5]

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV). This will generate a molecular radical cation (M⁺•).

-

Mass Analysis: The resulting ions (the molecular ion and its fragments) are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured, generating the mass spectrum.

Predicted Data Interpretation

The molecular formula is C₉H₉BrClNO. The presence of two halogen isotopes for both bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl) will result in a characteristic isotopic cluster for the molecular ion.

-

Molecular Ion (M⁺•): The molecular weight is approximately 261.96 g/mol . We expect a cluster of peaks around m/z 261, 263, 265, and 267 due to the different combinations of Br and Cl isotopes. The most abundant peak in this cluster will correspond to the combination of the most abundant isotopes (⁷⁹Br and ³⁵Cl).

-

Key Fragmentation: A primary fragmentation pathway is the alpha-cleavage of the C-C bond between the carbonyl group and the brominated methylene group. This would result in two key fragments.

Caption: Predicted EI-MS Fragmentation Pathway

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z Value | Proposed Fragment | Notes |

| 261/263/265/267 | [M]⁺• | Molecular ion cluster showing the characteristic Br/Cl isotopic pattern. |

| 168/170 | [C₈H₉ClNO]⁺• | Loss of the •CH₂Br radical. Shows the isotopic pattern for one chlorine atom. |

| 93/95 | [CH₂Br]⁺ | Bromomethyl cation. Shows the isotopic pattern for one bromine atom. |

Summary and Conclusion

The synergistic application of NMR, IR, and MS provides a self-validating system for the structural confirmation of 2-bromo-N-(3-chloro-2-methylphenyl)acetamide. NMR spectroscopy defines the precise connectivity of the carbon-hydrogen skeleton. IR spectroscopy confirms the presence of key functional groups, particularly the amide and carbon-halogen bonds. Finally, mass spectrometry verifies the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. This rigorous, multi-technique approach ensures the highest level of scientific integrity and is an indispensable workflow in modern chemical research and drug development.

References

-

Halogenated Organic Compounds. (2023, September 1). Spectroscopy Online. Available at: [Link]

-

Bloino, J., & Barone, V. (2013). Anharmonic theoretical simulations of infrared spectra of halogenated organic compounds. The Journal of Chemical Physics. Available at: [Link]

-

Jeremić, L. A., Kobilarov, N. L., & Petrović, S. D. (1990). Electron-ionization-induced fragmentation of N-monosubstituted 2-phenylacetamides. Rapid Communications in Mass Spectrometry, 4(12), 498-499. Available at: [Link]

-

Infrared Spectroscopy. (n.d.). ScienceDirect. Available at: [Link]

-

IR: alkyl halides. (n.d.). Organic Chemistry at CU Boulder. Available at: [Link]

-

Neville, G. S. (1967). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry, 45(19), 2273-2278. Available at: [Link]

-

Lynch, B. M., Macdonald, B. C., & Webb, J. G. K. (1968). NMR spectra of aromatic amines and amides-I Correlations of amino proton shifts with Hammett substituents constants with Hückel electron densities. Tetrahedron, 24(9), 3595-3605. Available at: [Link]

-

Altaf, S., Teotia, M., & Soni, R. K. (n.d.). ¹H NMR spectra and structure of synthesized aromatic amides (I, II, III and IV). ResearchGate. Available at: [Link]

-

Amines. (n.d.). Organic Chemistry at CU Boulder. Available at: [Link]

-

¹H NMR Spectroscopy. (n.d.). University of Regensburg. Available at: [Link]

-

Fragmentation in Mass Spectrometry. (2023, June 2). YouTube. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Available at: [Link]

-

The ion-neutral complex-mediated fragmentation reaction in electrospray ionization tandem mass spectrometric analysis of N-phenyl-3-(phenylthio)propanamides. (2022, August 30). Rapid Communications in Mass Spectrometry. Available at: [Link]

Sources

An In-Depth Technical Guide to the Solubility Profiling of 2-Bromo-N-(3-chloro-2-methylphenyl)acetamide

Executive Summary

The determination of thermodynamic solubility is a critical path in the process chemistry and formulation of pharmaceutical intermediates. For 2-bromo-N-(3-chloro-2-methylphenyl)acetamide —a halogenated acetamide derivative utilized as a reactive alkylating intermediate—solubility profiling extends beyond simple dissolution. Due to the highly electrophilic nature of the

This whitepaper provides an authoritative, self-validating methodology for determining the solubility of 2-bromo-N-(3-chloro-2-methylphenyl)acetamide in organic solvents. By integrating structural causality, thermodynamic modeling, and rigorous analytical validation, this guide establishes a robust framework for drug development professionals.

Physicochemical Profiling & The Solvolysis Paradigm

Structure-Property Relationship (SPR)

2-bromo-N-(3-chloro-2-methylphenyl)acetamide consists of two distinct domains:

-

Hydrophobic Core: The 3-chloro-2-methylphenyl ring drives lipophilicity, favoring dissolution in non-polar to moderately polar aromatic and esterified solvents.

-

Reactive Polar Head: The

-bromoacetamide group acts as both a hydrogen-bond donor/acceptor and a highly reactive electrophile.

Expert Insight: The Causality of Solvent Selection

As a Senior Application Scientist, I must emphasize a critical failure point in standard solubility assays: solute degradation . Traditional solubility studies often treat the solute as chemically inert. However,

When exposed to protic, nucleophilic solvents (e.g., methanol, ethanol, or primary amines) at elevated temperatures, the intermediate undergoes solvolysis —a substitution reaction where the solvent displaces the bromide ion to form an

Caption: Causality of solvent selection: Protic solvents induce solvolysis, while aprotic solvents maintain stability.

Theoretical Framework: Solvation Thermodynamics

Before executing physical experiments, solvent selection should be guided by the Kamlet-Taft Linear Solvation Energy Relationship (LSER) [3]. The solubility of 2-bromo-N-(3-chloro-2-methylphenyl)acetamide is governed by:

- (Hydrogen bond donor acidity): Must be minimized to prevent solvolysis.

-

(Hydrogen bond acceptor basicity): High

- (Polarizability): High polarizability stabilizes the electron-rich chlorine and bromine atoms.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

The isothermal shake-flask method remains the gold standard for determining the equilibrium solubility of pharmaceutical intermediates[4]. To ensure absolute trustworthiness, the following protocol incorporates a self-validating feedback loop to rule out polymorphic shifts and chemical degradation.

Step-by-Step Protocol

-

Solvent Preparation: Dispense 10 mL of anhydrous, HPLC-grade aprotic solvents (Ethyl Acetate, Acetonitrile, Toluene, Acetone) into tightly sealed borosilicate glass vials.

-

Saturation: Add an excess amount of crystalline 2-bromo-N-(3-chloro-2-methylphenyl)acetamide to each vial to ensure a persistent solid phase.

-

Thermostatic Equilibration: Place the vials in a thermostatic water bath shaker. Agitate at 150 RPM for 48 to 72 hours at the target temperature (e.g., 283.15 K to 323.15 K)[4],[3].

-

Isothermal Settling: Cease agitation and allow the vials to stand undisturbed for 24 hours at the exact experimental temperature to ensure complete phase separation.

-

Sampling: Using a pre-warmed syringe (calibrated to the bath temperature to prevent premature precipitation), carefully extract 1.0 mL of the clear supernatant[4]. Filter through a 0.22 µm PTFE syringe filter.

-

Self-Validation (The Critical Step):

-

Chemical Integrity: Dilute the filtrate and analyze via HPLC-UV. Validation criteria: The chromatogram must show a single peak matching the reference standard. Any secondary peaks indicate solvolysis; if present, the data point must be rejected.

-

Physical Integrity: Recover the residual solid from the vial, dry it under vacuum, and analyze via Powder X-Ray Diffraction (PXRD). Validation criteria: The diffractogram must match the starting material. A shift indicates a solvent-mediated polymorphic transformation.

-

Caption: Workflow of the self-validating isothermal shake-flask method for solubility profiling.

Quantitative Data & Thermodynamic Modeling

Representative Solubility Profile

The following table summarizes the representative equilibrium solubility (expressed in mole fraction,

| Temperature (K) | Ethyl Acetate ( | Acetonitrile ( | Toluene ( | Acetone ( |

| 283.15 | 24.5 | 31.2 | 15.4 | 45.6 |

| 298.15 | 42.1 | 55.8 | 28.7 | 82.3 |

| 313.15 | 71.3 | 94.5 | 51.2 | 141.5 |

| 323.15 | 102.4 | 132.1 | 76.8 | 198.2 |

Note: Data represents modeled thermodynamic behavior for haloacetamide derivatives under strict aprotic conditions.

Thermodynamic Analysis

The temperature-dependent solubility data can be correlated using the van 't Hoff equation to determine the apparent thermodynamic properties of dissolution[5]:

Where:

- is the mole fraction solubility.

-

is the apparent enthalpy of dissolution (typically endothermic,

- is the apparent entropy of dissolution.

- is the universal gas constant (8.314 J/mol·K).

By plotting

Conclusion

Profiling the solubility of 2-bromo-N-(3-chloro-2-methylphenyl)acetamide requires a rigorous intersection of physical chemistry and organic reactivity. By understanding the causal relationship between protic solvents and

References

-

ResearchGate / Journal of Molecular Liquids. Prediction of the solubility in lipidic solvent mixture: Investigation of the modeling approach and thermodynamic analysis of solubility.[5] URL:[Link]

-

ResearchGate / Journal of Molecular Liquids. Solubility and Mixing Thermodynamic Properties of Triclabendazole in 14 Neat Solvents at Elevated Temperatures. (Reference for Kamlet-Taft LSER and shake-flask temperature ranges).[3] URL:[Link]

-

ResearchGate / Chemistry - A European Journal. Insights into the Mechanism and Catalysis of the Native Chemical Ligation Reaction. (Reference for the nucleophilic sensitivity and solvolysis of bromoacetamides).[1] URL:[Link]

-

National Institutes of Health (NIH) / PMC. Probing the structure and function of acyl carrier proteins to unlock the strategic redesign of type II polyketide biosynthetic pathways. (Reference for protecting reactive amides/thioesters from unwanted solvolysis).[2] URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Probing the structure and function of acyl carrier proteins to unlock the strategic redesign of type II polyketide biosynthetic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

"potential biological activity of 2-bromo-N-(3-chloro-2-methylphenyl)acetamide"

Pharmacophore Analysis, Covalent Reactivity, and Synthetic Utility[1]

Executive Summary

2-Bromo-N-(3-chloro-2-methylphenyl)acetamide (CAS: 60563-39-9) represents a distinct class of

This technical guide dissects the molecule's biological activity, driven by its highly reactive

Part 1: Structural Analysis & The Electrophilic Warhead

The biological activity of this molecule is governed by two distinct structural domains:

-

The Electrophilic Warhead (

-Bromoacetamide):-

Function: Acts as a potent alkylating agent. The carbon-bromine bond is highly polarized, making the

-carbon susceptible to nucleophilic attack. -

Target: Soft nucleophiles in biological systems, primarily Cysteine thiols (-SH) and, to a lesser extent, Histidine imidazoles.

-

Mechanism: Irreversible covalent modification via

substitution.

-

-

The Hydrophobic Tail (3-Chloro-2-methylaniline):

-

Function: Provides shape complementarity and lipophilicity (LogP modulation).

-

Specificity: The ortho-methyl and meta-chloro substituents induce specific steric twists (atropisomerism potential) that prevent planar conformation, enhancing selectivity for specific hydrophobic pockets in enzymes or fungal cell walls.

-

Table 1: Physicochemical Profile

| Property | Value | Biological Implication |

| Molecular Weight | ~262.53 g/mol | Fragment-like; ideal for FBDD screening.[1][2] |

| Reactive Moiety | C-Br ( | High reactivity toward Cys ( |

| Lipophilicity (cLogP) | ~2.8 - 3.2 | High membrane permeability; suitable for intracellular targets. |

| H-Bond Donors | 1 (Amide NH) | Critical for orienting the molecule in the binding pocket. |

Part 2: Biological Mechanism of Action

The primary mode of action is Covalent Inhibition . Unlike reversible drugs that rely on equilibrium binding, this molecule permanently modifies its target.

2.1 The Cysteine Alkylation Pathway

Upon entering the cell, the molecule seeks out solvent-exposed or hyper-reactive cysteine residues (often catalytic cysteines in proteases or kinases).

2.2 Validated Biological Applications

Recent research has highlighted specific activities for 2-bromo-N-phenylacetamide derivatives:

-

Antifungal Activity (Candida spp.):

-

Finding: Derivatives of this scaffold exhibit strong fungicidal activity against fluconazole-resistant Candida albicans and Candida tropicalis.[3]

-

Mechanism: Likely disruption of ergosterol biosynthesis enzymes or direct alkylation of essential fungal thiols, leading to oxidative stress and biofilm collapse.

-

Data: MIC values often range between 32–64 µg/mL for resistant strains [1].

-

-

Antibiofilm Properties:

-

The lipophilic nature allows penetration into the extracellular polymeric substance (EPS) matrix of biofilms, where the reactive warhead kills sessile cells that are usually resistant to standard antibiotics [2].

-

Part 3: Synthetic Utility (The Scaffold)

Beyond direct activity, this molecule is a critical "Branch Point" intermediate. It is used to synthesize Oxindoles , a privileged scaffold found in kinase inhibitors (e.g., Sunitinib).

The "Eastman" Cyclization:

Under Friedel-Crafts conditions (

Part 4: Experimental Protocols

4.1 Synthesis of 2-Bromo-N-(3-chloro-2-methylphenyl)acetamide

Note: This reaction is highly exothermic. Perform in a fume hood.

-

Reagents: 3-chloro-2-methylaniline (1.0 eq), Bromoacetyl chloride (1.1 eq),

or TEA (1.2 eq), Dichloromethane (DCM). -

Procedure:

-

Dissolve aniline in dry DCM at 0°C.

-

Add base (

). -

Add Bromoacetyl chloride dropwise over 30 mins (control temp < 5°C).

-

Stir at RT for 2 hours.

-

Workup: Wash with 1N HCl (remove unreacted aniline), then Brine. Dry over

. -

Purification: Recrystallize from Ethanol/Hexane.

-

-

Validation: NMR should show a singlet at

ppm (2H) corresponding to the

4.2 Cysteine Reactivity Assay (GSH-DTNB)

To determine if the molecule is a "promiscuous" alkylator or a tunable probe, measure its half-life (

-

Setup: Prepare 100 µM of the test compound in PBS (pH 7.4) with 10% DMSO.

-

Initiation: Add L-Glutathione (reduced) to a final concentration of 5 mM (50-fold excess).

-

Monitoring:

-

Aliquot samples at t=0, 5, 15, 30, 60 min.

-

React aliquots with Ellman’s Reagent (DTNB).

-

Measure Absorbance at 412 nm (detects remaining free thiols).

-

-

Calculation: Plot ln([SH]) vs. time. The slope

gives-

Interpretation:

min indicates high reactivity (potential toxicity).

-

References

-

Antifungal Activity: Sousa, R., et al. "Fungicidal and antibiofilm activities of 2-Bromo-N-Phenylacetamide Against Fluconazole-Resistant Candida spp."[3][4] Observatorio de la Economía Latinoamericana, 2023.[4]

-

Biofilm Mechanism: Silva, S. L., et al. "Antifungal activity of 2-chloro-N-phenylacetamide... against clinical isolates of Candida."[4] Journal of Applied Microbiology, 2022.[4]

-

Synthesis & Characterization: "Synthesis of 2-Bromo,chloro-N-(2,6-dimethylphenyl)acetamide." PrepChem, accessed 2025.

-

Cysteine Mapping: Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature, 2016.

Sources

"in-silico prediction of 2-bromo-N-(3-chloro-2-methylphenyl)acetamide properties"

Technical Whitepaper | Version 1.0

Executive Summary

This technical guide provides a comprehensive in-silico profiling of 2-bromo-N-(3-chloro-2-methylphenyl)acetamide (CAS: 41964-65-2), a representative

This document synthesizes physicochemical descriptors, predicted pharmacokinetic behaviors, and reactivity profiles to guide researchers in utilizing this scaffold effectively while mitigating associated liabilities.[1]

Structural & Physicochemical Analysis[1][2]

The core of any in-silico campaign is the accurate calculation of molecular descriptors. For 2-bromo-N-(3-chloro-2-methylphenyl)acetamide, the presence of the

Molecular Descriptors

The following properties were derived using consensus algorithms (e.g., RDKit, SwissADME logic) based on the SMILES string: Cc1c(cccc1Cl)NC(=O)CBr.

| Property | Predicted Value | Drug-Likeness Context |

| Molecular Weight (MW) | 262.53 g/mol | Optimal (<500 g/mol ). Suitable for fragment-based screening.[2] |

| LogP (Consensus) | 2.74 | Optimal (1–3 range). Indicates good lipophilicity for membrane permeability without excessive insolubility. |

| Topological Polar Surface Area (TPSA) | 29.10 Ų | High Permeability . Well below the 140 Ų threshold, suggesting excellent passive absorption and potential BBB penetration. |

| Rotatable Bonds | 2 | Rigid . Low entropic penalty upon binding to protein targets. |

| H-Bond Donors / Acceptors | 1 / 1 | Minimal . Sufficient for orientation in the binding pocket but low desolvation cost. |

Solubility Profile

-

Water Solubility (LogS): Predicted ~ -3.5 (Moderately soluble).

-

Practical Implication: While soluble enough for biochemical assays, stock solutions should be prepared in DMSO. Aqueous stability is limited due to hydrolysis of the C-Br bond (half-life < 24h in pH 7.4 buffer).

Reactivity & Mechanism of Action[4][5]

Unlike reversible inhibitors, this molecule acts via covalent modification . The carbon adjacent to the bromine atom is highly electrophilic, making it susceptible to nucleophilic attack by thiols (cysteine residues) via an

The Covalent Workflow

The following diagram illustrates the mechanism by which this warhead engages a target protein (e.g., a kinase cysteine).

Figure 1: SN2 reaction mechanism of the

Reactivity Alerts

-

Electrophilicity Index (

): High. -

Selectivity: Low to Moderate.

-bromoacetamides are more reactive (and less selective) than

ADMET Prediction (Absorption, Distribution, Metabolism, Toxicity)[1][6]

Successful drug development requires balancing potency with safety. For this molecule, Toxicity is the primary concern due to its alkylating nature.

Pharmacokinetics (ADME)

-

Absorption (HIA): Predicted High . The low MW and favorable LogP facilitate rapid transcellular transport.

-

Blood-Brain Barrier (BBB): Predicted Permeant . The low TPSA (29 Ų) suggests it can cross the BBB, which is relevant for CNS targets but poses neurotoxicity risks.

-

Metabolism:

-

Phase I: Susceptible to amidase cleavage (releasing the aniline derivative).

-

Phase II: Glutathione (GSH) conjugation is the dominant clearance pathway. The warhead will rapidly react with intracellular GSH.

-

Toxicity Profiling

This section highlights critical safety liabilities predicted by structural alerts (e.g., ToxTree, ProTox-II).

| Toxicity Endpoint | Prediction | Confidence | Mechanism |

| Mutagenicity (Ames) | Positive | High | Alkylation of DNA bases (guanine) by the reactive |

| Skin Sensitization | Sensitizer | Very High | Haptenization of skin proteins via cysteine modification. |

| Hepatotoxicity | High Risk | Moderate | Depletion of hepatic Glutathione (GSH) leading to oxidative stress. |

| hERG Inhibition | Low Risk | Low | Structure lacks typical pharmacophores for hERG channel blockage. |

Experimental Protocols for Validation

To validate these in-silico predictions, the following experimental workflows are recommended.

GSH Reactivity Assay (Half-life Determination)

This assay quantifies the intrinsic reactivity of the warhead, a proxy for potential toxicity.

-

Preparation: Dissolve compound (10

M) and Glutathione (1 mM, excess) in PBS (pH 7.4). -

Incubation: Incubate at 37°C.

-

Sampling: Aliquot at t=0, 15, 30, 60, 120 min.

-

Analysis: Quench with acid and analyze via LC-MS/MS to monitor the disappearance of the parent compound and formation of the GSH-adduct.

-

Metric: Calculate

. A

In-Silico Workflow Diagram

The following Graphviz diagram outlines the computational pipeline used to generate the predictions in this guide.

Figure 2: Computational workflow for profiling covalent inhibitors.

Conclusion & Strategic Outlook

2-bromo-N-(3-chloro-2-methylphenyl)acetamide represents a potent chemical probe. Its favorable physicochemical properties (LogP 2.74, MW 262) make it an excellent starting point for fragment-based drug discovery (FBDD). However, its high intrinsic reactivity (GSH depletion, Ames positive) renders it unsuitable as a final drug candidate without structural optimization.

Recommendation: Use this molecule strictly as an in vitro tool compound or intermediate. For therapeutic development, replace the

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86376, N-(4-Bromo-3-chloro-2-methylphenyl)acetamide (Isomer Analog). Retrieved from [Link]

-

Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. Retrieved from [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Retrieved from [Link]

-

Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10, 307–317. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocols: Strategic N-Alkylation of Amines using 2-bromo-N-(3-chloro-2-methylphenyl)acetamide for Pharmaceutical Intermediate Synthesis

Abstract & Scope

This technical guide provides a comprehensive overview and detailed protocols for the reaction of 2-bromo-N-(3-chloro-2-methylphenyl)acetamide with various amines. This reaction is a cornerstone transformation for synthesizing a wide array of N-substituted aminoacetamides, which are pivotal intermediates in medicinal chemistry and drug development. Notably, this chemistry is analogous to key steps in the synthesis of local anesthetics like lidocaine and its derivatives.[1][2] This document elucidates the underlying reaction mechanism, explores critical parameters influencing reaction outcomes, provides validated step-by-step protocols for different amine classes, and offers troubleshooting guidance to address common challenges. The protocols are designed for researchers and scientists engaged in synthetic organic chemistry and pharmaceutical development, emphasizing rational experimental design and optimization.

Mechanistic Rationale: The SN2 Pathway

The reaction between 2-bromo-N-(3-chloro-2-methylphenyl)acetamide and an amine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] In this pathway, the amine acts as the nucleophile, utilizing the lone pair of electrons on the nitrogen atom to attack the electrophilic α-carbon (the carbon atom bonded to the bromine).

Key Mechanistic Features:

-

Electrophile: 2-bromo-N-(3-chloro-2-methylphenyl)acetamide. The α-carbon is rendered electrophilic by the electron-withdrawing effect of the adjacent carbonyl group and the bromine atom.

-

Nucleophile: The amine. The nucleophilicity of the amine is a critical factor, with primary and secondary aliphatic amines being significantly more reactive than aromatic amines.

-

Leaving Group: The bromide ion (Br⁻) is an excellent leaving group, facilitating the substitution reaction.

-

Transition State: The reaction proceeds through a single, concerted transition state where the nucleophile attacks the α-carbon at the same time as the bromide leaving group departs.[4]

-

Product Formation: An initial ammonium salt intermediate is formed, which is then deprotonated (either by a second molecule of the amine nucleophile or an added base) to yield the final N-substituted aminoacetamide product.[5]

Caption: SN2 Reaction of an Amine with the α-Bromoacetamide.

Critical Parameters Influencing Reaction Success

Optimizing the reaction requires careful consideration of several factors. The interplay between these variables determines the reaction's efficiency, yield, and purity profile.

Nature of the Amine Nucleophile

The structure of the amine is the most significant factor.

-

Aliphatic vs. Aromatic Amines: Aliphatic amines (e.g., diethylamine, piperidine) are strong nucleophiles and react readily. Aromatic amines (e.g., aniline) are weaker nucleophiles due to the delocalization of the nitrogen lone pair into the aromatic ring and may require more forcing conditions (higher temperatures, stronger bases).[6]

-

Steric Hindrance: Highly branched or bulky amines will react more slowly due to steric hindrance around the nitrogen atom, which impedes its approach to the electrophilic carbon.

-

Primary vs. Secondary Amines: Both are excellent nucleophiles. However, the product of a reaction with a primary amine is a secondary amine, which is often more nucleophilic than the starting primary amine. This can lead to a second alkylation, resulting in a tertiary amine byproduct.[4][7] This is a critical challenge that must be controlled.

Role of the Base

A base is typically required to neutralize the hydrogen bromide (HBr) that is formally generated during the reaction.

-

For Reactions with Amine Salts: If the amine is supplied as a hydrochloride or hydrobromide salt, a base is essential to liberate the free, nucleophilic amine.

-

To Drive Equilibrium: The base neutralizes the protonated amine intermediate, preventing the reverse reaction and driving the equilibrium towards the product.[5]

-

Choice of Base: A non-nucleophilic base is preferred to avoid competing with the amine nucleophile. Common choices include potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or tertiary amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[8][9] The base's strength and solubility in the chosen solvent should be considered.

Solvent Selection

The solvent influences the solubility of reactants and can affect the reaction rate.

-

Aprotic Solvents: Polar aprotic solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF) are generally effective as they can solvate the cation of the intermediate salt without hydrogen bonding to the nucleophile, which would reduce its reactivity.

-

Less Polar Solvents: Solvents like toluene are also widely used, particularly for reactions run at higher temperatures, such as in the synthesis of lidocaine.[10]

-

Aqueous Media: Some N-alkylations can be successfully performed in an aqueous medium, often with sodium bicarbonate as the base, presenting a greener alternative.[11]

Temperature Control

Temperature directly affects the reaction rate. Most reactions proceed efficiently at temperatures ranging from room temperature to 80-100 °C. For less reactive amines, higher temperatures may be necessary. However, excessive heat can promote side reactions, such as elimination or decomposition.[6][9]

Experimental Protocols & Workflows

The following protocols are designed as robust starting points. Researchers should monitor reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine optimal reaction times.

Caption: A standardized workflow for synthesis and purification.

Protocol 1: Reaction with a Secondary Aliphatic Amine (e.g., Diethylamine)

This protocol is analogous to the synthesis of many local anesthetic compounds and is typically high-yielding.[3][10]

-

Reagents & Materials:

-

2-bromo-N-(3-chloro-2-methylphenyl)acetamide (1.0 eq)

-

Diethylamine (1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

-

Toluene or Acetonitrile (anhydrous)

-

Round-bottom flask, condenser, magnetic stirrer, inert atmosphere (N₂ or Ar)

-

-

Procedure:

-

To a round-bottom flask under an inert atmosphere, add potassium carbonate and the chosen solvent.

-

Add diethylamine to the suspension and stir for 10 minutes at room temperature.

-

In a separate flask, dissolve 2-bromo-N-(3-chloro-2-methylphenyl)acetamide in a minimum amount of the solvent.

-

Add the acetamide solution dropwise to the stirring amine/base suspension.

-

Heat the reaction mixture to 80-90 °C and maintain for 4-8 hours, monitoring completion by TLC.

-

Workup: Cool the reaction to room temperature. Filter off the inorganic salts. Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.

-

Protocol 2: Reaction with a Primary Aliphatic Amine

The primary challenge here is preventing dialkylation. The most common strategy is to use a large excess of the primary amine, which acts as both the nucleophile and the base.[4][5]

-

Reagents & Materials:

-

2-bromo-N-(3-chloro-2-methylphenyl)acetamide (1.0 eq)

-

Primary Amine (e.g., butylamine) (3.0 - 5.0 eq)

-

Ethanol or THF

-

Round-bottom flask, condenser, magnetic stirrer

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-bromo-N-(3-chloro-2-methylphenyl)acetamide in the chosen solvent.

-

Add the primary amine (3.0-5.0 equivalents) to the solution at room temperature.

-

Heat the mixture to reflux (or 60 °C for THF) and stir for 6-12 hours. Monitor the consumption of the starting bromo-acetamide by TLC.

-

Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent and excess amine.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and 1M HCl (aq). Separate the layers.

-

Make the aqueous layer basic (pH > 10) with 30% KOH solution and extract with ethyl acetate (3x).[2]

-

Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

-

Summary of Reaction Conditions

The following table summarizes recommended starting conditions for various amine classes. Optimization may be required based on the specific substrate.

| Amine Type | Stoichiometry (Amine:Acetamide) | Recommended Base (eq) | Solvent | Temp (°C) | Key Considerations |

| Secondary Aliphatic | 1.1 - 1.5 : 1.0 | K₂CO₃ (1.5) or Et₃N (1.5) | Toluene, MeCN | 60 - 90 | Generally clean and high-yielding.[3] |

| Primary Aliphatic | > 3.0 : 1.0 | None (Amine is the base) | EtOH, THF | Reflux | Excess amine is crucial to minimize dialkylation.[12] |

| Aromatic | 1.0 - 1.2 : 1.0 | NaH (1.2) or K₂CO₃ (2.0) | DMF, DMSO | 100 - 120 | Lower nucleophilicity requires stronger base and higher temperature.[6] |

| Ammonia | Large Excess (solution) | None (Ammonia is the base) | Methanol, NMP | RT - 50 | Must use a large excess to prevent further alkylation.[13] |

Troubleshooting & Side Reactions

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Reaction | - Insufficiently reactive amine (aromatic, hindered).- Base is too weak or insoluble.- Temperature is too low. | - Increase reaction temperature.- Switch to a stronger base (e.g., NaH in DMF for weak nucleophiles).- Increase reaction time. |

| Multiple Products | - Dialkylation of primary amine.- Reaction with a nucleophilic solvent. | - Use a large excess (>3 eq) of the primary amine.[4]- Add the bromo-acetamide slowly to a solution of the amine.- Use a non-nucleophilic solvent. |

| Formation of Dark Tars | - Decomposition at high temperature.- Base is too strong, causing elimination or self-condensation. | - Run the reaction at a lower temperature for a longer time.- Use a milder base (e.g., NaHCO₃ instead of K₂CO₃ or NaH).[9] |

| Hydrolysis of Product | - Presence of water in reagents or solvent. | - Use anhydrous solvents and reagents.- Ensure the reaction is performed under an inert atmosphere. |

Conclusion

The N-alkylation of amines with 2-bromo-N-(3-chloro-2-methylphenyl)acetamide is a robust and versatile synthetic method for accessing valuable pharmaceutical intermediates. A thorough understanding of the SN2 mechanism and careful control over key parameters—namely the amine's nucleophilicity, stoichiometry, choice of base, solvent, and temperature—are essential for achieving high yields and purity. The protocols and guidelines presented herein provide a solid foundation for researchers to successfully implement and adapt this critical transformation for their specific synthetic targets.

References

- Benchchem. (n.d.). Application Notes and Protocols for Selective N-Alkylation using Bromoacetyl Chloride.

- Perrin, D. M. (2010).

- Benchchem. (n.d.). Experimental procedure for N-alkylation of primary amines.

- Wang, Y., et al. (2019). Synthesis and biological activities of local anesthetics. PMC - NIH.

- Woo, S. W., et al. (2026). Efficient Synthesis and Characterization of Lidocaine Analogue N-Ethyl-N-((8-methylquinazolin-2-yl)methyl)ethanamine. Research Square.

- Southern Illinois University Carbondale. (n.d.). Synthesis of Lidocaine.

- Chemguide. (n.d.). Multiple nucleophilic substitution - halogenoalkanes and ammonia.

- Jasperse, J. (n.d.). Reactions of Amines.

- Benchchem. (n.d.). Addressing side reactions in the synthesis of N-substituted quinazolinones.

- University of Central Florida. (n.d.). The 2-Step Synthesis of Lidocaine.

- Chemistry LibreTexts. (2022, October 4). 4.17: Nucleophilic Substitution in Synthesis- Amines.

- Bhattacharyya, S., et al. (2014).

- Ju, Y., & Varma, R. S. (2007).

- Benchchem. (n.d.). Common issues in N-(1-Bromo-2-oxopropyl)acetamide reactions.

Sources

- 1. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cerritos.edu [cerritos.edu]

- 3. thieme-connect.de [thieme-connect.de]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. people.chem.umass.edu [people.chem.umass.edu]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the N-Alkylation of 2-Bromo-N-(3-chloro-2-methylphenyl)acetamide

Introduction: Strategic N-Alkylation in Medicinal Chemistry

The N-alkylation of amides is a fundamental transformation in organic synthesis, providing a reliable route to N,N-disubstituted amides. These motifs are prevalent in a wide array of pharmaceuticals, agrochemicals, and other functional materials. The introduction of an alkyl group onto the amide nitrogen can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and biological activity. The target molecule, 2-bromo-N-(3-chloro-2-methylphenyl)acetamide, is a halogenated aromatic amide, a structural class often investigated in drug discovery for its potential biological activities. The N-alkylation of this specific substrate allows for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

This document provides a comprehensive guide to the N-alkylation of 2-bromo-N-(3-chloro-2-methylphenyl)acetamide. It delves into the mechanistic underpinnings of the reaction, offers a detailed experimental protocol, and discusses critical parameters for successful execution and optimization.

Mechanistic Insight: The SN2 Pathway to N-Alkylation

The N-alkylation of an amide with an alkyl halide proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The reaction is initiated by the deprotonation of the amide N-H bond by a suitable base, generating a highly nucleophilic amidate anion. This anion then attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group in a single, concerted step.

Several factors are critical for a successful SN2 reaction in this context:

-

The Nucleophile: The amide nitrogen is inherently a poor nucleophile due to the delocalization of its lone pair into the adjacent carbonyl group.[1][2] Therefore, a base is required to generate the more potent amidate nucleophile.

-

The Base: The choice of base is crucial. It must be strong enough to deprotonate the amide (pKa ≈ 17) but should ideally be non-nucleophilic to avoid competing with the amidate in attacking the alkyl halide. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[3]

-

The Solvent: Polar aprotic solvents are the preferred medium for SN2 reactions.[4][5][6][7][8] Solvents like N,N-dimethylformamide (DMF), acetonitrile (ACN), and dimethyl sulfoxide (DMSO) effectively solvate the cation of the base, leaving the nucleophilic anion "naked" and more reactive.[4][5][8] Protic solvents, in contrast, can solvate the nucleophile through hydrogen bonding, reducing its reactivity.

-

The Alkyl Halide: The reactivity of the alkyl halide follows the order R-I > R-Br > R-Cl. Primary alkyl halides are ideal substrates as they are less sterically hindered and less prone to competing elimination reactions.

Synthesis of the Starting Material: 2-Bromo-N-(3-chloro-2-methylphenyl)acetamide

Prior to N-alkylation, the starting material must be synthesized. A common method involves the acylation of 3-chloro-2-methylaniline with bromoacetyl bromide.

Protocol for Synthesis of Starting Material

-

Reaction Setup: To a solution of 3-chloro-2-methylaniline (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) in a round-bottom flask, add a non-nucleophilic base like triethylamine (TEA) (1.1 eq.).

-

Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add bromoacetyl bromide (1.05 eq.) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 2-bromo-N-(3-chloro-2-methylphenyl)acetamide.

Detailed Protocol for N-Alkylation

This protocol provides a robust starting point for the N-alkylation of 2-bromo-N-(3-chloro-2-methylphenyl)acetamide using a generic primary alkyl bromide (R-Br).

Materials and Equipment

-

2-bromo-N-(3-chloro-2-methylphenyl)acetamide

-

Alkyl bromide (R-Br, 1.1 - 1.5 eq.)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) or Potassium Carbonate (K₂CO₃, 2.0 eq.)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-